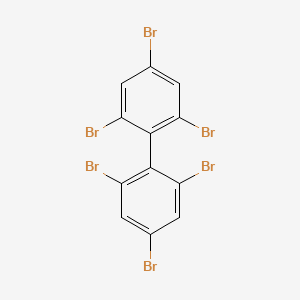

2,2',4,4',6,6'-Hexabromobiphenyl

Übersicht

Beschreibung

2,2’,4,4’,6,6’-Hexabromobiphenyl is a chemical compound belonging to the group of polybrominated biphenyls. It is characterized by its molecular formula C₁₂H₄Br₆ and a molecular weight of 627.584 g/mol . This compound is known for its high bioaccumulation potential and persistence in the environment, making it a significant persistent organic pollutant . Historically, it has been used as a flame retardant in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’,4,4’,6,6’-Hexabromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2,2’,4,4’,6,6’-Hexabromobiphenyl involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,4,4’,6,6’-Hexabromobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of brominated benzoic acids.

Reduction: Formation of partially brominated biphenyls.

Substitution: Formation of hydroxylated or aminated biphenyls.

Wissenschaftliche Forschungsanwendungen

2,2’,4,4’,6,6’-Hexabromobiphenyl has been extensively studied for its applications in various fields:

Wirkmechanismus

The mechanism of action of 2,2’,4,4’,6,6’-Hexabromobiphenyl involves its interaction with biological molecules and cellular pathways. It is known to bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism . This compound can also disrupt endocrine function by mimicking or antagonizing natural hormones .

Vergleich Mit ähnlichen Verbindungen

2,2’,4,4’,6,6’-Hexabromobiphenyl is compared with other polybrominated biphenyls, such as:

- 2,2’,4,4’,5,5’-Hexabromobiphenyl

- 2,2’,3,3’,4,4’-Hexabromobiphenyl

- 2,2’,3,3’,5,5’-Hexabromobiphenyl

These compounds share similar chemical structures and properties but differ in the position and number of bromine atoms . The unique arrangement of bromine atoms in 2,2’,4,4’,6,6’-Hexabromobiphenyl contributes to its distinct chemical behavior and environmental persistence .

Biologische Aktivität

2,2',4,4',6,6'-Hexabromobiphenyl (HBB) is a member of the polybrominated biphenyl (PBB) family, characterized by its high degree of bromination. This compound has garnered significant attention due to its biological activity and potential health hazards. It is primarily utilized as a flame retardant but poses environmental and health risks, leading to its classification as a persistent organic pollutant.

- Molecular Formula : C12H4Br6

- Molecular Weight : 627.62 g/mol

- Appearance : White solid or tan powder

- Persistence : Highly stable in the environment due to extensive bromination.

Biological Activity

The biological activity of HBB is mainly associated with its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, HBB can initiate various cellular responses that affect gene expression related to:

- Xenobiotic metabolism

- Endocrine disruption

- Carcinogenic potential

HBB's binding affinity for AhR triggers a cascade of signaling pathways that can lead to alterations in cellular functions. This includes modulation of gene expression involved in metabolic processes and potential carcinogenesis.

Toxicological Profile

Research indicates several toxic effects associated with HBB exposure:

- Carcinogenicity : Classified as a possible human carcinogen (IARC Group 2B). Studies have shown that HBB can promote hepatic tumors in animal models when administered orally .

- Endocrine Disruption : HBB disrupts thyroid hormone signaling and can lead to reproductive toxicity in animal studies .

- Metabolic Effects : Exposure has been linked to altered metabolic pathways and increased oxidative stress in organisms .

Carcinogenic Studies

A pivotal study demonstrated that oral administration of HBB resulted in malignant liver tumors in mice and both benign and malignant hepatic tumors in rats. The incidence of liver nodules was significantly enhanced when combined with other carcinogens like N-nitrosodiethylamine .

Endocrine Disruption Research

Research has indicated that HBB can interfere with thyroid hormone synthesis, leading to developmental issues in exposed organisms. In particular, studies on fish have shown significant bioaccumulation and endocrine-related effects .

Bioaccumulation Potential

HBB exhibits a high bioaccumulation factor (BCF), which has been estimated at values exceeding 700,000 in aquatic organisms such as guppies. This suggests a significant risk for trophic transfer within ecosystems .

Summary of Findings

Eigenschaften

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYSRMCCKKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074772 | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-08-4 | |

| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59261-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.